5-Methoxy-1-methyl-1H-indazol-3-amine

Medicinal Chemistry Physicochemical Profiling ADME

Replace generic indazole amines with this 5-methoxy-1-methyl derivative to preserve electronic distribution and target binding fidelity. The 5-methoxy group modulates logP (1.03) and P-loop conformation engagement for c-MET oncology programs. - Validated pharmacophore for folded P-loop c-MET inhibition - Enables parallel synthesis of 3-amino-substituted libraries for MYT1/GSK-3 - 98% purity: suitable for intermediates or analytical reference standards

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B11912078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-1H-indazol-3-amine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)C(=N1)N
InChIInChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3,(H2,10,11)
InChIKeyFHZCDDGGTZFDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-methyl-1H-indazol-3-amine: Baseline Profile


5-Methoxy-1-methyl-1H-indazol-3-amine (CAS 1239662-96-4) is a substituted indazole featuring a bicyclic aromatic core with a 5-methoxy group and a 1-methyl substitution. Its molecular formula is C9H11N3O, with a molecular weight of 177.20 g/mol . The compound's computed logP is 1.0278, indicating moderate lipophilicity that influences its solubility and membrane permeability . It is typically supplied as a solid with purity specifications up to 98% . This indazole derivative serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a building block for kinase inhibitor scaffolds [1].

5-Methoxy-1-methyl-1H-indazol-3-amine: Key Differentiators


Generic substitution with unsubstituted or differently substituted indazole-3-amines is precluded by the 5-methoxy group's profound influence on electronic distribution, steric bulk, and resultant physicochemical properties. The methoxy substituent at the 5-position increases electron density on the indazole ring, modulating reactivity in downstream synthetic transformations and potentially altering target binding affinity in biological assays [1]. Furthermore, the precise substitution pattern dictates lipophilicity, as evidenced by distinct logP values across positional isomers (e.g., 5-methoxy vs. 6-methoxy or 4-methoxy), directly impacting solubility, permeability, and overall compound developability . These quantifiable property differences render simple interchange impossible without jeopardizing synthetic outcomes or assay reproducibility.

5-Methoxy-1-methyl-1H-indazol-3-amine: Comparative Evidence


Lipophilicity: logP vs. Key Analogs

The 5-methoxy substituent confers a distinct lipophilicity profile compared to unsubstituted and positionally isomeric analogs. The computed logP of 5-Methoxy-1-methyl-1H-indazol-3-amine is 1.0278 . This represents a decrease in lipophilicity relative to 1-methyl-1H-indazol-3-amine (logP = 1.1555 to 1.2) and a significant reduction compared to the 5-fluoro analog (logP = 1.8758) . In contrast, the 6-methoxy isomer exhibits a comparable logP of 1.1641 .

Medicinal Chemistry Physicochemical Profiling ADME

Purity vs. Unsubstituted Analog

Commercially available 5-Methoxy-1-methyl-1H-indazol-3-amine is consistently offered with a purity specification of 98% . In contrast, the unsubstituted analog 1-Methyl-1H-indazol-3-amine is widely available at a lower purity grade of 95-97% . This higher baseline purity reduces the need for additional purification steps in downstream synthetic applications.

Chemical Synthesis Quality Control Procurement

c-MET Kinase Binding: 5-Methoxy-Indazole Scaffold

The 5-methoxy-indazole moiety is a key pharmacophoric element in c-MET kinase inhibitors. Co-crystal structure PDB 7B44 reveals that a 5-methoxy-1H-indazole derivative engages the folded P-loop conformation of c-MET, with the methoxy group making critical contacts within the active site [1]. While direct IC50 data for 5-Methoxy-1-methyl-1H-indazol-3-amine itself is not available, structurally related 5-methoxy-indazole compounds have demonstrated potent c-MET inhibition, establishing the importance of this substitution pattern [1].

Kinase Inhibition c-MET Cancer Therapeutics

Synthetic Intermediate for MYT1 and GSK-3 Inhibitors

Patents disclose the use of 5-substituted indazoles, including 5-methoxy derivatives, as key intermediates for synthesizing MYT1 and GSK-3 kinase inhibitors [REFS-1, REFS-2]. The 3-amine group serves as a versatile handle for further derivatization (e.g., amidation, sulfonylation) to generate focused compound libraries. Unsubstituted or differently substituted analogs may lack the requisite electronic or steric properties for efficient coupling or target engagement, as dictated by structure-activity relationship (SAR) studies within these patent families.

Synthetic Intermediate Kinase Inhibitor Patent Chemistry

5-Methoxy-1-methyl-1H-indazol-3-amine: Key Applications


c-MET Kinase Inhibitor Lead Optimization

The 5-methoxy-indazole core is a validated pharmacophore for engaging the folded P-loop conformation of c-MET, a validated oncology target [1]. Procuring 5-Methoxy-1-methyl-1H-indazol-3-amine provides a direct entry point for synthesizing and optimizing novel c-MET inhibitors, leveraging the established binding mode of this scaffold to accelerate SAR exploration.

Focused Libraries for MYT1 and GSK-3

This compound serves as a privileged intermediate for generating libraries of 3-amino-substituted indazoles, a chemical space heavily explored in patents targeting MYT1 and GSK-3 kinases [REFS-2, REFS-3]. Its 3-amine group is amenable to high-throughput parallel synthesis, enabling rapid exploration of chemical space around this core for hit identification.

Physicochemical Property Optimization Studies

The moderate lipophilicity (logP ~1.03) of 5-Methoxy-1-methyl-1H-indazol-3-amine makes it an attractive starting point for ADME optimization . Researchers can use this scaffold to explore the impact of additional substituents on solubility, permeability, and metabolic stability, with the 5-methoxy group providing a balanced baseline profile compared to more lipophilic analogs (e.g., 5-fluoro, logP ~1.88) .

QC Reference Standard and Synthetic Intermediate

With a high commercial purity specification of 98%, this compound is suitable for use as an analytical reference standard in method development or as a high-purity intermediate for multi-step synthesis of more complex drug candidates, minimizing the introduction of process-related impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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